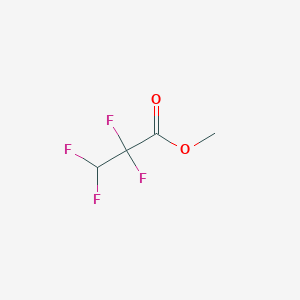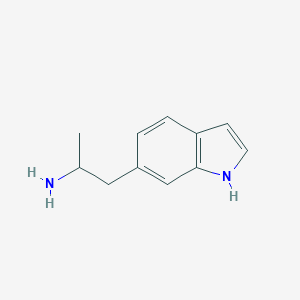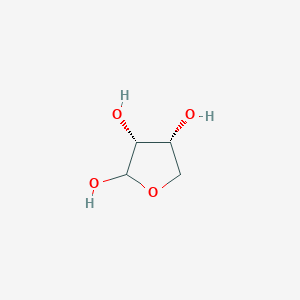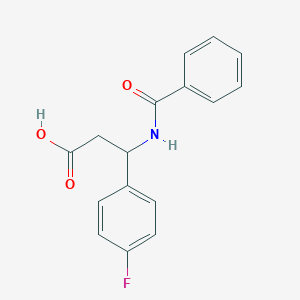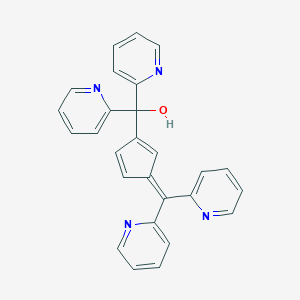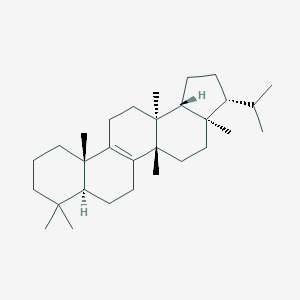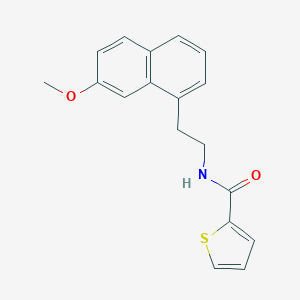
2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, also known as TNE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TNE is a derivative of the compound 7-hydroxymitragynine, which is found in the leaves of the Mitragyna speciosa plant, commonly known as kratom. TNE has been synthesized in the laboratory and has shown promising results in scientific research.
Mécanisme D'action
2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- acts on the opioid receptors in the brain and spinal cord, producing analgesic effects. It has a higher affinity for the mu-opioid receptor than the delta and kappa opioid receptors. 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- also acts as a partial agonist, meaning it activates the receptor to a lesser extent than a full agonist such as morphine.
Biochemical and Physiological Effects
2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to produce analgesic effects in animal models, with a potency similar to that of morphine. It has also been shown to produce less respiratory depression and constipation than morphine, which are common side effects of opioid medications. 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has also been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several advantages for laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. However, 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- also has limitations, including its low solubility in water and its potential for abuse.
Orientations Futures
There are several future directions for research on 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-. One area of research could focus on its potential as a treatment for opioid addiction, as it has been shown to produce less dependence and withdrawal symptoms than other opioids. Another area of research could focus on its potential as a treatment for inflammatory disorders, as it has been shown to have anti-inflammatory effects. Additionally, further research could be conducted on the pharmacokinetics and pharmacodynamics of 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- to better understand its effects on the body.
Méthodes De Synthèse
The synthesis of 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves several steps, including the reduction of the ketone group in 7-hydroxymitragynine, followed by the addition of a thiophene ring and a carboxamide group. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience. In medical research, 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to have analgesic properties, which could make it a potential alternative to opioids for pain management. In pharmacology, 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been studied for its effects on the opioid receptors and its potential as a treatment for opioid addiction. In neuroscience, 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been studied for its effects on the central nervous system and its potential as a treatment for neurological disorders.
Propriétés
Numéro CAS |
138112-93-3 |
|---|---|
Nom du produit |
2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- |
Formule moléculaire |
C18H17NO2S |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H17NO2S/c1-21-15-8-7-13-4-2-5-14(16(13)12-15)9-10-19-18(20)17-6-3-11-22-17/h2-8,11-12H,9-10H2,1H3,(H,19,20) |
Clé InChI |
OFUZDXITYPNLHS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC=CS3)C=C1 |
SMILES canonique |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC=CS3)C=C1 |
Autres numéros CAS |
138112-93-3 |
Synonymes |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]thiophene-2-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








